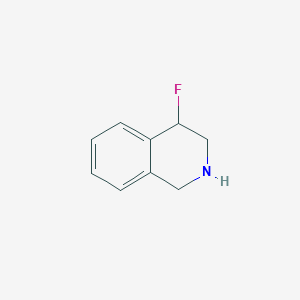

4-Fluoro-1,2,3,4-tetrahydroisoquinoline

説明

特性

IUPAC Name |

4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEAELIWPMHPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379207 | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-79-7 | |

| Record name | 4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

化学反応の分析

4-Fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: The fluorine atom in 4-Fluoro-1,2,3,4-tetrahydroisoquinoline can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups to the tetrahydroisoquinoline core .

科学的研究の応用

Chemical and Synthetic Applications

Building Block for Synthesis

4F-THIQ serves as a crucial building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules. The fluorine atom enhances reactivity and selectivity in chemical reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Synthesis Techniques

The compound can be synthesized using various methods, including:

- Pictet-Spengler Reaction : Reacts phenylethylamine with an aldehyde in the presence of an acid catalyst.

- Fluorination Techniques : Electrophilic aromatic substitution or nucleophilic fluorination methods are commonly employed to introduce the fluorine atom into the tetrahydroisoquinoline scaffold.

Biological Applications

Neuroprotective Effects

Research indicates that 4F-THIQ exhibits neuroprotective properties. It interacts with neurotransmitter systems and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neurodegenerative Disease Treatment

A study demonstrated that 4F-THIQ derivatives could inhibit acetylcholinesterase activity, a target for Alzheimer's treatment. The compound showed significant efficacy in reducing cognitive decline in animal models compared to standard treatments .

Medical Applications

Therapeutic Agent Development

Due to its biological activity, 4F-THIQ is being investigated as a therapeutic agent for various conditions:

- Autoimmune Disorders : It has shown promise in modulating immune responses by targeting RORγt, a key regulator in Th17 cell differentiation linked to autoimmune diseases like psoriasis and rheumatoid arthritis.

Case Study: Psoriasis Treatment

In mouse models of psoriasis, a derivative of 4F-THIQ significantly reduced psoriatic lesions at lower doses compared to existing therapies, with minimal side effects observed after two weeks of administration .

Industrial Applications

Material Science

The unique properties of 4F-THIQ make it suitable for developing new materials with specific electronic properties. Its potential applications include:

- Advanced Electronic Devices : Research is ongoing to utilize 4F-THIQ derivatives in creating materials that enhance electronic device performance.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a building block; enhances reactivity due to fluorination |

| Neurobiology | Exhibits neuroprotective effects; potential treatment for neurodegenerative diseases |

| Medicine | Investigated for autoimmune disorders; effective in reducing psoriasis lesions |

| Material Science | Potential use in advanced electronic devices; ongoing research |

作用機序

The mechanism of action of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to these targets, which can include enzymes, receptors, and other proteins . This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in neurodegenerative diseases, providing a potential therapeutic benefit .

類似化合物との比較

Structural and Functional Analogues

1,2,3,4-Tetrahydroisoquinoline (THIQ)

- Structure : Unsubstituted THIQ serves as the parent compound.

- Metabolism : THIQ is metabolized to 4-hydroxy-TIQ (4-OH-TIQ) and N-methylated derivatives (e.g., 2-methyl-TIQ) in vivo .

- BBB Penetration : THIQ and its methylated analog 1-methyl-TIQ (1MeTIQ) readily cross the BBB, with brain concentrations 4.5-fold higher than blood levels .

- Neurotoxicity: N-methylation of THIQ generates neurotoxic isoquinolinium ions via monoamine oxidase (MAO)-mediated oxidation, resembling the MPTP/MPP+ neurotoxicity pathway implicated in Parkinson’s disease .

- Key Difference : 4-F-THIQ’s fluorine substitution likely blocks 4-hydroxylation, altering metabolic pathways and reducing neurotoxic metabolite formation compared to THIQ .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Structure : Methoxy groups at positions 6 and 5.

- Pharmacology: Demonstrates affinity for dopamine (D3) and sigma-2 receptors, with moderate β-adrenoceptor activity .

- SAR Insights : Replacement of 7-methoxy with a hydroxyl group (6-methoxy-7-hydroxy-THIQ) reduces D3 receptor affinity by 65-fold, highlighting the sensitivity of receptor interactions to substituent electronics .

4-Aryl-1,2,3,4-tetrahydroisoquinolines (e.g., Cherylline)

- Structure : Aryl substituents at the 4-position, as seen in natural alkaloids like cherylline .

- Activity : These derivatives exhibit antimicrobial and anticancer properties, attributed to the bulky aryl group enhancing interactions with hydrophobic enzyme pockets .

- Key Difference : The 4-fluoro substituent in 4-F-THIQ provides a smaller, electronegative group, which may favor different target engagements (e.g., ion channels vs. enzymes) compared to 4-aryl analogs .

Fluorinated Derivatives

7-Fluoro-1,2,3,4-tetrahydroisoquinoline

- Structure : Fluorine at position 6.

- Application : Used in κ-opioid receptor antagonists, where fluorine’s electron-withdrawing effect fine-tunes receptor binding .

- Comparison : Positional isomerism (4-F vs. 7-F) significantly impacts target selectivity. For example, 7-F-THIQ derivatives show opioid receptor activity, whereas 4-F-THIQ’s effects on CNS targets remain understudied .

6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

- Structure : CF3 group at position 4.

- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for radiopharmaceutical applications .

- Key Difference : The bulkier CF3 group at position 6 may sterically hinder receptor binding compared to the smaller 4-fluoro substituent .

Metabolic and Pharmacokinetic Profiles

Receptor Affinity and Selectivity

Note: Data gaps for 4-F-THIQ highlight the need for targeted pharmacological studies.

生物活性

4-Fluoro-1,2,3,4-tetrahydroisoquinoline (4F-THIQ) is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of 4F-THIQ, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of 4-fluoro-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

Synthesis typically involves the fluorination of tetrahydroisoquinoline derivatives using various methods such as electrophilic aromatic substitution or nucleophilic fluorination techniques. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of 4F-THIQ derivatives .

Neuropharmacological Effects

Research indicates that 4F-THIQ exhibits significant neuropharmacological effects. It has been shown to interact with dopamine receptors, particularly the D2 subtype. Compounds derived from THIQ scaffolds often display potent dopamine receptor-blocking activity, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline

Antimicrobial and Antipathogenic Properties

The THIQ scaffold has been historically noted for its antimicrobial properties. Studies suggest that 4F-THIQ analogs exhibit activity against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways .

Autoimmune Disease Modulation

Recent investigations have highlighted the role of 4F-THIQ in modulating immune responses. Specifically, it has been identified as a promising candidate for targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key regulator in Th17 cell differentiation linked to autoimmune disorders like psoriasis and rheumatoid arthritis .

Case Study: Efficacy in Psoriasis

A study evaluated the efficacy of a 4F-THIQ derivative in mouse models of psoriasis. The compound demonstrated significant reduction in psoriatic lesions at lower doses compared to existing treatments with minimal side effects observed after two weeks of administration .

Structure-Activity Relationship (SAR)

The biological activity of 4F-THIQ is significantly influenced by its structural modifications. The introduction of fluorine enhances lipophilicity and bioavailability while maintaining the compound's ability to interact with biological targets effectively. Studies have shown that specific substitutions at the C-1 position can lead to enhanced receptor affinity and selectivity .

Q & A

Q. Q1. What are the key synthetic routes for 4-Fluoro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yields?

Methodological Answer: Classic approaches involve cyclization of fluoro-substituted phenethylamine precursors or fluorination of tetrahydroisoquinoline intermediates. For example:

- Bischler-Napieralski cyclization : Fluoro-substituted β-phenethylamides are cyclized using POCl₃ or PCl₅ under reflux, yielding fluorinated tetrahydroisoquinoline scaffolds. Reaction temperature and acid catalyst choice critically affect regioselectivity and byproduct formation .

- Direct fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) can introduce fluorine at the 4-position of tetrahydroisoquinoline. Solvent polarity (e.g., acetonitrile vs. DMF) impacts reaction efficiency, with yields ranging from 40–75% depending on steric hindrance .

Q. Q2. How can spectroscopic techniques (NMR, MS) distinguish 4-Fluoro-1,2,3,4-tetrahydroisoquinoline from structural analogs?

Methodological Answer:

- ¹⁹F NMR : The fluorine atom at C4 produces a distinct singlet at δ ≈ -120 ppm, differentiating it from isomers like 6-fluoro derivatives (e.g., δ ≈ -110 ppm for 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) .

- High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ for C₉H₁₀FN⁺ appears at m/z 152.0817 (calculated), with fragmentation patterns showing loss of HF (Δ m/z = 20) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 4-fluoro group influence pharmacological activity in tetrahydroisoquinoline derivatives?

Methodological Answer: The 4-fluoro group enhances lipophilicity and metabolic stability while modulating receptor binding:

- Antitumor Activity : Fluorine’s electron-withdrawing effect increases π-stacking interactions with DNA topoisomerase II, as observed in analogs like 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (IC₅₀ = 1.2 µM vs. 5.8 µM for non-fluorinated analogs) .

- Neurotoxicity : Fluorine at C4 reduces oxidative metabolism in dopaminergic neurons, mitigating neurotoxic byproducts (e.g., in Parkinson’s disease models) .

Q. Q4. How can researchers resolve contradictions in reported biological data for fluorinated tetrahydroisoquinolines?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Purity Validation : Use HPLC with fluorinated analogs; impurities <1% (e.g., residual solvents or regioisomers) can skew IC₅₀ values .

- Assay Standardization : Compare cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) under identical O₂ levels, as fluorinated compounds may exhibit oxygen-dependent reactivity .

Q. Q5. What computational methods predict the conformational stability of 4-Fluoro-1,2,3,4-tetrahydroisoquinoline in solution?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess fluorine’s impact on ring puckering. The 4-fluoro group stabilizes the half-chair conformation (ΔG ≈ 2.3 kcal/mol lower than non-fluorinated analogs) .

- Molecular Dynamics (MD) : Simulate solvation in PBS (pH 7.4) to model hydrogen bonding between fluorine and water, critical for bioavailability predictions .

Safety and Handling

Q. Q6. What precautions are essential for handling fluorinated tetrahydroisoquinolines in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。